N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced via nucleophilic substitution or coupling reactions.
Attachment of the Phenyl Group: The phenyl group is attached using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Coupling: The final step involves coupling the 3-chloro-4-fluorophenyl group with the piperidine-4-carboxamide core under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides or pyridazinyl derivatives.
Unique Features: The presence of both chloro and fluoro substituents on the phenyl ring, along with the pyridazinyl group, may confer unique biological properties or reactivity compared to similar compounds.
List of Similar Compounds
- This compound
- This compound analogs
- Other piperidine carboxamides with different substituents
Properties
Molecular Formula |
C22H20ClFN4O |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H20ClFN4O/c23-18-14-17(6-7-19(18)24)25-22(29)16-10-12-28(13-11-16)21-9-8-20(26-27-21)15-4-2-1-3-5-15/h1-9,14,16H,10-13H2,(H,25,29) |
InChI Key |
PJNMSGIEKPLCSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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